![molecular formula C8H4Cl2FNO4 B1462789 Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate CAS No. 1153285-12-1](/img/structure/B1462789.png)
Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate
Overview
Description
“Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate” is a chemical compound . It is used in various chemical reactions .
Synthesis Analysis
The synthesis of “Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate” involves several steps . The exact process can vary, but it typically involves the reaction of 2,4-dichloro-5-fluorobenzoic acid with other chemicals .Molecular Structure Analysis
The molecular formula of “Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate” is C8H4Cl2FNO4 . This compound has a molecular weight of 268.03 .Chemical Reactions Analysis
“Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate” can participate in various chemical reactions . For example, it can react with 3-hydroxy-benzoic acid methyl ester to produce dimethyl 3-nitro-3’,4-oxydibenzoate .Physical And Chemical Properties Analysis
“Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate” is a solid at room temperature . The storage temperature is ambient .Scientific Research Applications
Synthesis Applications
Synthesis of Amino-benzamides : A study by (Xu, Xu, & Zhu, 2013) demonstrated the synthesis of 4-amino-2-fluoro-N-methyl-benzamide, which involved the oxidation of 2-fluoro-4-nitrotoluene and subsequent chlorination and amination steps. This synthesis process highlights the role of compounds similar to Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate in the creation of amino-benzamides.
Heterocyclic Oriented Synthesis (HOS) : In a study by (Křupková et al., 2013), 4-Chloro-2-fluoro-5-nitrobenzoic acid was used as a building block in HOS for the preparation of substituted nitrogenous heterocycles. This process involved immobilization on Rink resin and subsequent chlorine substitution, reduction, and cyclization to afford various heterocyclic structures.
Crystallographic Studies
Molecular Structure Analysis : Research by (Li et al., 2005) analyzed the structures of methyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate and related compounds, focusing on their dihedral angles and distances between atoms. This study highlights the role of similar compounds in understanding molecular interactions and structural properties.
X-ray Powder Diffraction : A study by (Quevedo, Armas, & Marill, 1998) used X-ray powder diffraction to investigate 2,4-dichloro-5-nitrobenzoic acid, closely related to Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate. This method is crucial in determining crystal structures and elucidating the physical properties of such compounds.
Modification and Preparation Methods
Preparation of Ofloxacin Analogs : The research by (Rádl et al., 1991) involved the reaction of ethyl 2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl)-3-ethoxyacrylate with various compounds to prepare ofloxacin analogs. This illustrates the significance of similar compounds in drug synthesis and modification.
Pesticide Metabolism Studies : A study on the metabolism of the herbicide bifenox, which involves methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate, was conducted by (Leather & Foy, 1977). This research is important in understanding the environmental impact and degradation pathways of pesticides.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2FNO4/c1-16-8(13)3-2-4(11)6(10)7(5(3)9)12(14)15/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKAHKJEHVCUKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1Cl)[N+](=O)[O-])Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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